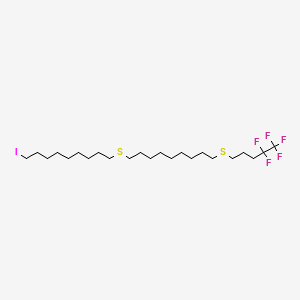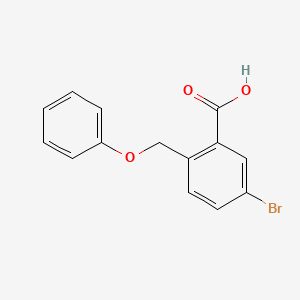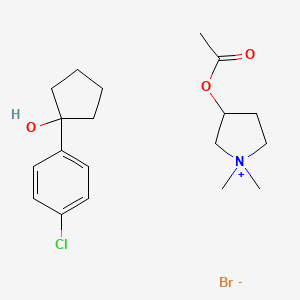
cis-Monoacrylate Atracurium Besylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Monoacrylate Atracurium Besylate: is a derivative of atracurium besylate, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is particularly notable for its role in the degradation pathway of cisatracurium, another neuromuscular blocking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Monoacrylate Atracurium Besylate involves the reaction of atracurium besylate with acrylate derivatives under controlled conditions. The process typically includes the following steps:
Condensation Reaction: Atracurium besylate undergoes a condensation reaction with acrylate derivatives in the presence of a base such as triethylamine.
Purification: The resulting product is purified using chromatographic techniques to isolate the desired isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: cis-Monoacrylate Atracurium Besylate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo ester hydrolysis to form monoquaternary alcohol.
Hofmann Elimination: At physiological pH, it degrades via Hofmann elimination to yield laudanosine and other by-products.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic catalysts.
Hofmann Elimination: Occurs spontaneously at physiological pH without the need for external reagents.
Major Products:
Laudanosine: A major by-product formed during Hofmann elimination.
Monoquaternary Alcohol: Formed through ester hydrolysis.
Scientific Research Applications
cis-Monoacrylate Atracurium Besylate has several applications in scientific research:
Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of neuromuscular blocking agents.
Toxicology: Investigated for its potential toxicological effects and safety profiles in various biological systems.
Biochemical Research: Utilized in studies exploring the biochemical pathways and mechanisms of neuromuscular blockade.
Mechanism of Action
cis-Monoacrylate Atracurium Besylate exerts its effects by binding competitively to cholinergic receptors at the motor end-plate, thereby blocking the action of acetylcholine . This prevents the development of an end-plate potential, leading to muscle relaxation. The compound’s degradation products, such as laudanosine, also contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Atracurium Besylate: A parent compound with a broader spectrum of isomers.
Cisatracurium Besylate: A more potent isomer with fewer cardiovascular side effects.
Uniqueness: cis-Monoacrylate Atracurium Besylate is unique due to its specific degradation pathway and the formation of distinct by-products such as laudanosine . This makes it a valuable compound for studying the pharmacological and toxicological properties of neuromuscular blocking agents .
Properties
Molecular Formula |
C38H49NO11S |
|---|---|
Molecular Weight |
727.9 g/mol |
IUPAC Name |
benzenesulfonate;5-prop-2-enoyloxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C32H44NO8.C6H6O3S/c1-7-31(34)40-17-9-8-10-18-41-32(35)14-16-33(2)15-13-24-21-29(38-5)30(39-6)22-25(24)26(33)19-23-11-12-27(36-3)28(20-23)37-4;7-10(8,9)6-4-2-1-3-5-6/h7,11-12,20-22,26H,1,8-10,13-19H2,2-6H3;1-5H,(H,7,8,9)/q+1;/p-1/t26-,33-;/m1./s1 |
InChI Key |
OROOXZDLWOYLAH-HRDILIDUSA-M |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)




![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)

![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)

